

"comparative review of the biological activities of quinoline subclasses"

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Compound of Interest

Compound Name: *Quinoline alkaloid*

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A Comparative Review of the Biological Activities of Quinoline Subclasses

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of the anticancer, antibacterial, antimalarial, and antiviral activities of various quinoline subclasses, supported by quantitative data and detailed experimental protocols.

Data Presentation

The following tables summarize the biological activities of representative quinoline derivatives from different subclasses, providing a quantitative comparison of their potencies.

Table 1: Anticancer Activity of Quinoline Derivatives

Quinoline Subclass/Compound	Cancer Cell Line	IC50 (µM)	Reference
4-Anilinoquinolines			
Compound 38	MCF-7	2.62 (mTOR)	[1]
0.72 (PI3K)	[1]		
3,6-Disubstituted Quinoline			
Compound 26	MKN45	0.093	[1]
Imidazo[4,5-c]quinolines			
Compound 41	K562	0.15	[1]
DU145	2.5	[1]	
Pyrazoline-Quinoline Hybrids			
Compound 51	DLD1	0.0318 (EGFR)	[1]
Compound 52	DLD1	0.03707 (EGFR)	[1]
Compound 53	DLD1	0.04252 (EGFR)	[1]
Quinoline-2-one Schiff-base Hybrids			
Compound 15	MCF-7	15.16	[2]
HepG-2	18.74	[2]	
A549	18.68	[2]	
4-Aminoquinolines			
Chloroquine	Various	20-288 (Median)	[3]
AQ-13	Various	24 (Median)	[3]

Table 2: Antibacterial Activity of Quinoline Derivatives

Quinoline Subclass/Compound	Bacterial Strain	MIC (µg/mL)	Reference
Quinolone Coupled Hybrids			
Compound 5d	S. aureus (MRSA)	4	[4]
E. faecium (VRE)	16	[4]	
E. coli	8	[4]	
Quinoline-2-one Schiff-base Hybrids			
Compound 6c	S. aureus (MRSA)	0.75	[5]
E. faecium (VRE)	0.75	[5]	
S. epidermidis (MRSE)	2.50	[5]	
Facilely Accessible Quinolines			
Compound 6	C. difficile	1.0	[6]
S. aureus (MRSA)	1.5	[6]	
S. epidermidis (MRSE)	6.0	[6]	
E. faecium (VRE)	3.0	[6]	

Table 3: Antimalarial Activity of Quinoline Derivatives

Quinoline			
Subclass/Compound	P. falciparum Strain	IC50 (nM)	Reference
4-Aminoquinolines			
(S)-1	3D7	12.7	[7]
(R)-1	3D7	>25	[7]
(S)-2	3D7	<10	[7]
(S)-2	W2	<10	[7]
Mefloquine	3D7	~50	[7]
Endochin-like Quinolones (ELQ)			
ELQ-121	D6, Dd2	0.1	[8]
ELQ-300	W2	1.8	[8]
TM90-C2B	1.7	[8]	
Acridinone Analogue			
T3.5	Dd2	77.3	[8]
TM90-C2B	71.3	[8]	
Chloroquine	Dd2	124.7	[8]
TM90-C2B	122.7	[8]	

Table 4: Antiviral Activity of Quinoline Derivatives

Quinoline				
Subclass/Compound	Virus	Cell Line	EC50 (µM)	Reference
Quinoline- Morpholine Hybrids				
Compound 1	SARS-CoV-2	Vero 76	1.5 ± 1.0	[9]
Compound 2	SARS-CoV-2	Caco-2	5.9 ± 3.2	[9]
Chloroquine	SARS-CoV-2	Vero 76	3.1 ± 2.7	[9]
2,8- bis(trifluoromethyl) l)quinolines				
Mefloquine Analogue	Zika Virus (ZIKV)	Huh-7	~2.5	[10]
Quinoline Analogues targeting VP1				
Compound 19	Enterovirus D68 (EV-D68)	RD	0.05 - 0.10	[11]
Pleconaril	Enterovirus D68 (EV-D68)	RD	0.43 ± 0.02	[11]
Substituted Quinolines				
Compound 4	Respiratory Syncytial Virus (RSV)	HEp-2	8.6 µg/mL	[12]
Compound 6	Yellow Fever Virus (YFV)	Vero	3.5 µg/mL	[12]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- 96-well microplates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of culture medium and incubate overnight to allow for cell attachment.[\[14\]](#)
- Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Replace the medium in the wells with 100 μ L of the compound dilutions and incubate for the desired treatment period (e.g., 24-72 hours).[\[14\]](#)
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[\[14\]](#)
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.[\[14\]](#)
- Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[\[14\]](#)

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14]

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The broth microdilution method is a standard procedure to determine the lowest concentration of an antibacterial agent that inhibits visible growth of a microorganism.[16][17][18][19]

Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial strains
- 0.5 McFarland turbidity standard
- Microplate reader or visual inspection aid

Procedure:

- Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.[16]
- Compound Dilution: Add 100 μ L of sterile CAMHB to all wells of a 96-well plate. Add 100 μ L of the quinoline compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 μ L from each well to the next across the plate.[16]
- Inoculation: Add 100 μ L of the prepared bacterial inoculum to each well, except for the sterility control wells.

- Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[16]
- Incubation: Incubate the plate at 35-37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[16]

SYBR Green I-Based Fluorescence Assay for Antimalarial Activity

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.[20][21][22]

Materials:

- 96-well black, clear-bottom microplates
- Plasmodium falciparum culture
- Human erythrocytes
- Complete RPMI 1640 medium
- Lysis buffer with SYBR Green I
- Fluorescence plate reader

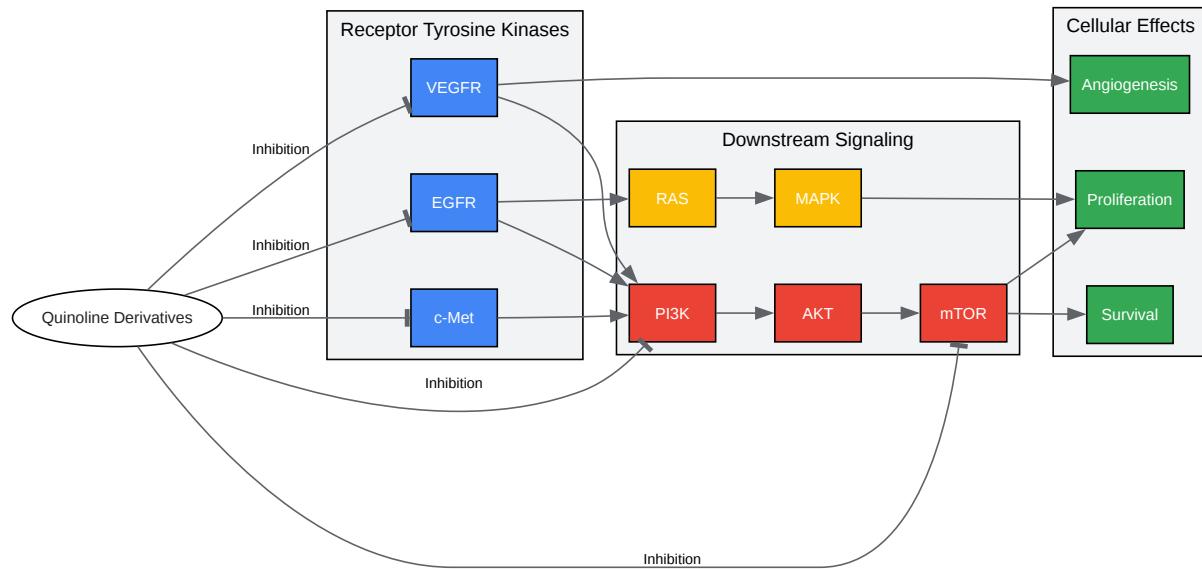
Procedure:

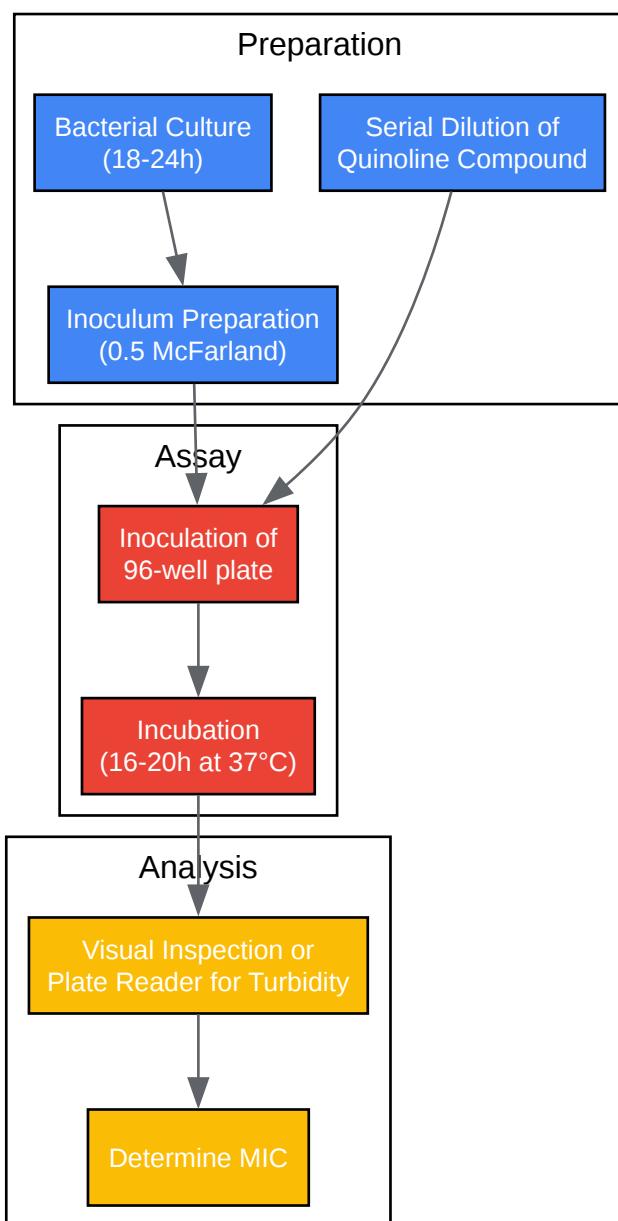
- Parasite Culture: Maintain asynchronous or synchronized cultures of *P. falciparum* in human erythrocytes in complete RPMI 1640 medium.
- Assay Setup: Prepare a parasite culture with 1% parasitemia and 2% hematocrit. Add 100 µL of this culture to the wells of a 96-well plate pre-dosed with serial dilutions of the quinoline compounds.

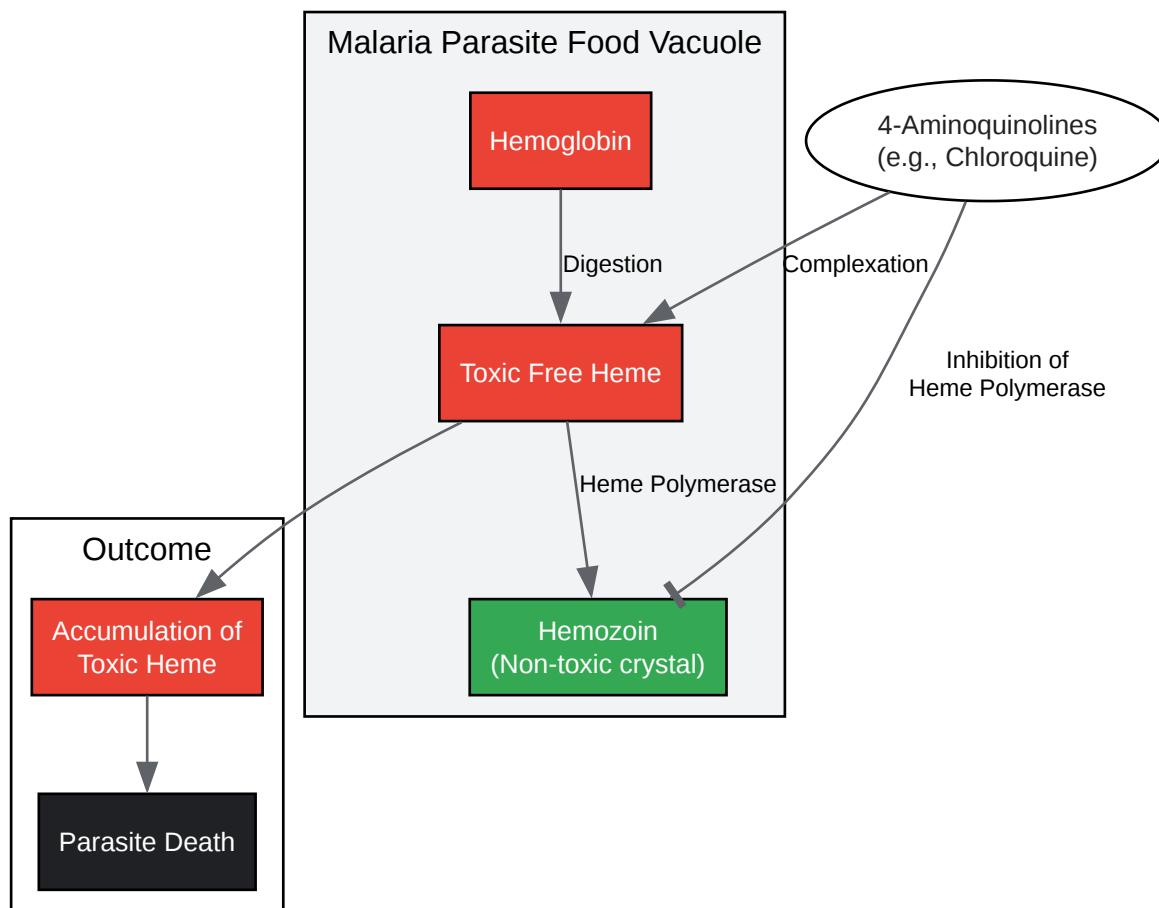
- Incubation: Incubate the plate for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[22]
- Lysis and Staining: Freeze the plate at -20°C. Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.[22]
- Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1 hour and then measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[22]
- Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the log of the drug concentration.

Signaling Pathways and Experimental Workflows

The biological activities of quinoline subclasses are mediated through various mechanisms of action. The following diagrams, created using the DOT language, illustrate some of the key signaling pathways and experimental workflows.







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